molecular formula C15H17FN2O3S B6750329 N-[1-(3-fluoropyridin-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide

N-[1-(3-fluoropyridin-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B6750329
M. Wt: 324.4 g/mol
InChI Key: JOAKUYSRYHNAFU-UHFFFAOYSA-N
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Description

N-[1-(3-fluoropyridin-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound features a complex structure with a fluoropyridine moiety, an ethyl linkage, and a methoxy-methylbenzenesulfonamide group

Properties

IUPAC Name

N-[1-(3-fluoropyridin-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3S/c1-10-9-12(21-3)6-7-14(10)22(19,20)18-11(2)15-13(16)5-4-8-17-15/h4-9,11,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAKUYSRYHNAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC(C)C2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluoropyridin-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps:

  • Fluoropyridine Synthesis: : The initial step involves the synthesis of 3-fluoropyridine, which can be achieved through nucleophilic aromatic substitution reactions. For instance, 3-chloropyridine can be reacted with potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

  • Ethylation: : The next step involves the ethylation of 3-fluoropyridine. This can be done using ethyl bromide in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions.

  • Sulfonamide Formation: : The final step is the formation of the sulfonamide. This involves reacting the ethylated fluoropyridine with 4-methoxy-2-methylbenzenesulfonyl chloride in the presence of a base like triethylamine (TEA) in an organic solvent such as dichloromethane (DCM).

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluoropyridin-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropyridine moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in polar aprotic solvents like DMSO or acetonitrile (CH3CN).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridines or sulfonamides.

Scientific Research Applications

N-[1-(3-fluoropyridin-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Biological Studies: Used in studies involving enzyme inhibition, receptor binding assays, and cellular uptake mechanisms.

    Industrial Chemistry: Employed as a building block in the synthesis of more complex organic molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which N-[1-(3-fluoropyridin-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide exerts its effects involves:

    Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity or altering their function.

    Pathways Involved: It can modulate biochemical pathways by binding to active sites or allosteric sites on proteins, leading to changes in cellular processes.

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